(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
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Overview
Description
(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
- (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
- (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride
Uniqueness
(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
1087737-89-0 |
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Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8;/h3-4H,5,11H2,1-2H3,(H,12,13);1H |
InChI Key |
NEXNJJVWNWEVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CN.Cl |
Origin of Product |
United States |
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